15(R)-Prostaglandin E1
Overview
Description
15(R)-PGE1 is a prostanoid.
Mechanism of Action
Target of Action
It’s known that prostaglandins generally interact with specific prostaglandin receptors, which are part of the g-protein-coupled receptor (gpcr) family . These receptors play crucial roles in various physiological processes, including inflammation, immune responses, and regulation of blood flow .
Mode of Action
Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events . This can lead to various changes, such as modulation of inflammatory responses, vasodilation, or inhibition of platelet aggregation .
Biochemical Pathways
Prostaglandins are known to be involved in numerous biochemical pathways, influencing processes like inflammation, pain perception, and regulation of blood pressure . They can also affect the function of various tissues and organs, including the lungs, heart, kidneys, and gastrointestinal tract .
Pharmacokinetics
Pharmacokinetic properties can greatly influence a compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Result of Action
Prostaglandins are known to have diverse effects at the cellular level, including modulation of cell proliferation, promotion of inflammation, and regulation of smooth muscle contraction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of many drugs .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-CHCORRSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347929 | |
Record name | 15-Epiprostaglandin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20897-91-0 | |
Record name | 15-Epiprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020897910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Epiprostaglandin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-EPIPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2N896SN9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the orientation of the hydroxyl group at the C15 position impact the biological activity of prostaglandins like 15-epiprostaglandin E1?
A1: Research suggests that the orientation of the hydroxyl group at the C15 position significantly influences the biological activity of prostaglandins. Studies employing computer experiments, specifically conformational analysis, on various prostaglandins, including 15-epiprostaglandin E1, revealed that this orientation affects the overall conformation of the molecule, especially the side chain. [] This difference in conformation, even with an epimer, can lead to altered interactions with target enzymes or receptors, ultimately influencing their potency and selectivity.
Q2: How does 15-epiprostaglandin E1 interact with 15-hydroxy-prostanoate dehydrogenase compared to its counterpart, prostaglandin E1?
A2: While the provided abstracts don't directly compare 15-epiprostaglandin E1 to prostaglandin E1 in their interaction with 15-hydroxy-prostanoate dehydrogenase, they highlight the enzyme's stereospecificity. [] This specificity implies that modifications at the C15 position, such as the epimerization seen in 15-epiprostaglandin E1, could significantly impact its binding affinity and ability to act as a substrate or inhibitor for the enzyme. Further research is needed to directly compare the interaction of these two molecules with the enzyme.
Q3: Does the conformational flexibility of prostaglandins like 15-epiprostaglandin E1 correlate with their physical properties?
A3: Yes, research suggests a link between the conformational flexibility of prostaglandins and their physical properties, particularly their melting point. Studies using conformational energy calculations on various prostaglandins, including 15-epiprostaglandin E1, showed that molecules with a higher number of sterically allowed conformations tended to be oily liquids. [] Conversely, those with fewer allowed conformations, indicating less flexibility, were more likely to be found in a crystalline state. This correlation suggests that the ability of a prostaglandin to adopt various shapes influences its intermolecular interactions and, consequently, its melting point.
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